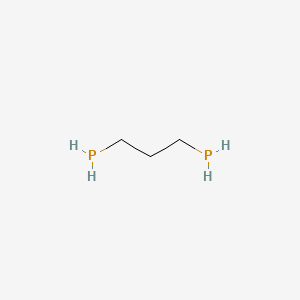

1,3-Bis(phosphino)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phosphanylpropylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10P2/c4-2-1-3-5/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYIOXGHYZJCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP)CP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402628 | |

| Record name | 1,3-BIS(PHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3619-91-8 | |

| Record name | 1,3-BIS(PHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Bis(diphenylphosphino)propane synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Bis(diphenylphosphino)propane (dppp)

Authored by a Senior Application Scientist

Abstract

1,3-Bis(diphenylphosphino)propane (dppp) is a premier bidentate phosphine ligand, indispensable in the fields of coordination chemistry and homogeneous catalysis. Its utility in forming stable six-membered chelate rings with transition metals is fundamental to its role in critical carbon-carbon bond-forming reactions, including Suzuki-Miyaura, Negishi, and Kumada couplings.[1] The specific stereoelectronic properties conferred by the dppp ligand, largely dictated by its natural bite angle of approximately 91 degrees, are pivotal in controlling catalytic activity and selectivity.[2][3][4] This guide provides a comprehensive, field-proven framework for the synthesis, purification, and characterization of dppp, designed for researchers and professionals engaged in chemical synthesis and drug development. We will explore the mechanistic underpinnings of the primary synthetic routes and deliver validated, step-by-step protocols to ensure the reliable preparation of this high-purity, essential ligand.

The Chemistry of dppp Synthesis: Mechanistic Insights and Core Strategies

The synthesis of dppp is most reliably achieved via a nucleophilic substitution pathway. This strategy hinges on the generation of a potent diphenylphosphide nucleophile, which subsequently displaces leaving groups on a three-carbon electrophilic backbone. Understanding the causality behind each step is critical for optimizing yield and purity.

The Primary Synthetic Route: Nucleophilic Alkylation

The most prevalent and direct method for synthesizing dppp involves the reaction of an alkali metal diphenylphosphide salt with a 1,3-dihalopropane.[3] The overall transformation is a classic double Sₙ2 reaction.

Overall Reaction: 2 M⁺[PPh₂]⁻ + X-(CH₂)₃-X → Ph₂P(CH₂)₃PPh₂ + 2 MX (Where M = Li, Na, K; X = Cl, Br)

This process is logically dissected into two core stages: the formation of the nucleophile and the subsequent alkylation.

Stage 1: Generation of the Diphenylphosphide Anion ([PPh₂]⁻)

The efficacy of the entire synthesis rests on the quantitative formation of the diphenylphosphide anion. This is a powerful nucleophile and a strong base, requiring strictly anhydrous and anaerobic conditions to prevent protonation by water or oxidation by air. Two primary methods are employed:

-

Deprotonation of Diphenylphosphine (Ph₂PH): This is the preferred laboratory method. Diphenylphosphine is a liquid with a pKa that allows for facile deprotonation by a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi).[5][6] The reaction is rapid and clean, producing lithium diphenylphosphide and butane gas.

-

Causality: The choice of n-BuLi is strategic. Its conjugate acid, butane, is a volatile and inert gas that simply exits the reaction system, preventing side reactions and simplifying purification. The formation of the deep red or orange color of the lithium diphenylphosphide solution provides a convenient visual indicator of successful anion formation.[6]

-

-

Reductive Cleavage of Triphenylphosphine (PPh₃): An alternative route involves the reductive cleavage of a P-C bond in the more common triphenylphosphine using an alkali metal, such as lithium or sodium.[5][7] This method is useful when diphenylphosphine is unavailable but generates an organometallic byproduct (e.g., phenyllithium) that must be considered in the reaction stoichiometry and workup.

-

Reaction: PPh₃ + 2 Li → LiPPh₂ + LiPh[5]

-

Stage 2: Double Nucleophilic Substitution

Once formed, the diphenylphosphide anion is reacted with a suitable three-carbon electrophile. 1,3-Dichloropropane[2][6] or 1,3-dibromopropane are the most common choices.

-

Mechanism: The reaction proceeds via a sequential Sₙ2 mechanism. One equivalent of [PPh₂]⁻ displaces a halide on the propane chain. The resulting intermediate, Ph₂P(CH₂)₃X, is then attacked by a second equivalent of the phosphide anion to form the final dppp product.

-

Causality: The use of a dihalide is essential for the formation of the bidentate ligand. The choice between dichloro- and dibromopropane often comes down to a balance of reactivity and cost. Dibromopropane is more reactive due to bromide being a better leaving group, but 1,3-dichloropropane is often more economical and sufficiently reactive for this transformation.[8][9] It is critical to control the stoichiometry (2 equivalents of phosphide to 1 equivalent of dihalopropane) to minimize the formation of monophosphine byproducts.

Visualizing the Synthesis Workflow

The following diagram illustrates the primary synthetic pathway from diphenylphosphine.

Caption: Workflow for dppp synthesis via nucleophilic substitution.

Validated Experimental Protocol: Synthesis of dppp

This protocol details the synthesis of dppp from diphenylphosphine and 1,3-dichloropropane under an inert atmosphere. All glassware must be flame- or oven-dried, and all solvents must be anhydrous.

Materials:

-

Diphenylphosphine (Ph₂PH)

-

n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)

-

1,3-Dichloropropane

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed, deionized water

-

Anhydrous sodium or magnesium sulfate

-

Standard Schlenk line apparatus and cannulation needles

Procedure:

-

Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a glass stopper. Place the flask under a positive pressure of inert gas.

-

Reagent Preparation: In the flask, prepare a solution of diphenylphosphine (e.g., 10.0 g, 53.7 mmol) in 100 mL of anhydrous THF.

-

Formation of LiPPh₂: Cool the solution to 0 °C using an ice bath. While stirring vigorously, add an equimolar amount of n-BuLi in hexanes (e.g., 33.6 mL of a 1.6 M solution, 53.7 mmol) dropwise via syringe over 20-30 minutes. A deep red-orange color should develop, indicating the formation of lithium diphenylphosphide.

-

Anion Formation Confirmation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back down to 0 °C. In a separate dry flask, prepare a solution of 1,3-dichloropropane (e.g., 3.06 g, 27.1 mmol, 0.5 equiv) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred LiPPh₂ solution over 30 minutes.

-

Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). The deep red color will fade to a pale yellow or off-white suspension as the anion is consumed.

-

Quenching: Cautiously quench the reaction by slowly adding 20 mL of degassed water.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether or dichloromethane. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white or off-white solid.

Purification of dppp: Achieving Analytical Grade Purity

Crude dppp typically contains its corresponding phosphine oxide (dpppO₂) as the primary impurity, formed from incidental exposure to air, alongside unreacted starting materials.[2][4] Achieving high purity is essential for catalytic applications, as the oxide can act as a ligand poison.

Primary Purification Method: Recrystallization

Recrystallization is the most effective and widely used method for purifying dppp on a laboratory scale.[6] The principle relies on the difference in solubility between dppp and its impurities in a chosen solvent system at varying temperatures.

-

Solvent Selection: The ideal solvent should dissolve dppp well at elevated temperatures but poorly at low temperatures. Hot ethanol is a common and effective choice.[6] A binary solvent system, such as dichloromethane/hexane or toluene/hexane, can also be employed, where dppp is dissolved in a minimal amount of the "good" solvent (e.g., dichloromethane) and the "poor" solvent (e.g., hexane) is added to induce crystallization.[6][10]

Secondary Purification Method: Column Chromatography

For removing highly polar impurities like dpppO₂, flash column chromatography over silica gel can be effective.

-

Principle: The non-polar dppp moves quickly through the silica column with a non-polar eluent (e.g., cyclohexane or hexane/ethyl acetate mixtures), while the more polar phosphine oxide is retained more strongly on the polar silica stationary phase.[11] This method is particularly useful if recrystallization fails to remove all oxidized impurities.

Data Summary: Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility at varied temperatures | Highly effective for crystalline solids; yields high-purity material; scalable. | Potential for product loss in the mother liquor; may not remove impurities with similar solubility. |

| Column Chromatography | Differential adsorption to a stationary phase | Excellent for separating compounds with different polarities (e.g., dppp from dpppO₂). | More time- and solvent-intensive; can lead to product loss on the column. |

Validated Protocol: Recrystallization of dppp

-

Dissolution: Place the crude dppp solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol (or other suitable solvent) while heating and stirring until the solid is just fully dissolved.[12]

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.

-

Crystallization: As the solution cools, pure dppp will crystallize out. To maximize yield, the flask can be placed in an ice bath or refrigerator for 1-2 hours after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The result should be a pure, white crystalline solid.

Visualizing the Purification Workflow

Caption: Workflow for dppp purification via recrystallization.

Quality Control and Characterization

Rigorous characterization is a self-validating step to confirm the identity and purity of the synthesized dppp.

| Analysis | Parameter | Expected Result |

| Appearance | Physical State | White to off-white crystalline powder.[6] |

| Melting Point | Range | 63-65 °C. A sharp, narrow range indicates high purity.[6] |

| ³¹P NMR | Chemical Shift (CDCl₃) | A single, sharp peak at approximately -17.4 ppm.[6] |

| ¹H NMR | Signals (CDCl₃) | Multiplet at ~7.40–7.27 ppm (20H, Ar-H), Triplet at ~2.20 ppm (4H, P-CH₂), Multiplet at ~1.69–1.53 ppm (2H, P-CH₂-CH₂).[6] |

| ¹³C NMR | Signals (CDCl₃) | Characteristic signals at ~138.3, 132.7, 128.6, and 28.4 ppm.[6] |

The absence of a signal around +32 ppm in the ³¹P NMR spectrum is crucial, as this would indicate the presence of the dpppO₂ impurity.

Handling and Storage

Dppp is slightly air-sensitive and will oxidize over time.[2][4] For long-term stability and to maintain its catalytic efficacy, it must be handled and stored under an inert atmosphere (e.g., in a glovebox or a Schlenk flask backfilled with argon or nitrogen). Store in a cool, dry, and dark place.[4]

References

-

Wikipedia. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]

-

Shaughnessy, K. H., et al. (2011). Reaction Mechanism Governing Formation of 1,3-Bis(diphenylphosphino)propane-Protected Gold Nanoclusters. Inorganic Chemistry, 50(19), 9374–9383. [Link]

-

Ito, K., et al. (2007). Double Ortho-lithiation of (Diethylamino)diphenylphosphine Oxide and tert-Butyldiphenylphosphine Oxide. The Journal of Organic Chemistry, 72(22), 8562–8565. [Link]

-

Shaughnessy, K. H., et al. (2011). Reaction Mechanism Governing the Formation of 1,3-bis(diphenylphosphino)propane-protected Gold Nanoclusters. National Institute of Standards and Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium diphenylphosphide. Retrieved from [Link]

-

Brown, J. M., & Woodward, S. (1991). Selective ortho lithiation of (2,5-dimethoxyphenyl)diphenylphosphine oxide and trapping of the resulting aryllithium with electrophiles. The Journal of Organic Chemistry, 56(24), 6803–6809. [Link]

-

ResearchGate. (2007). Double Ortho-lithiation of (Diethylamino)diphenylphosphine Oxide and tert-Butyldiphenylphosphine Oxide | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenylphosphine. Retrieved from [Link]

-

Hill, D. T., et al. (1982). Gold clusters. Tetrakis[1,3-bis(diphenylphosphino)propane]hexagold dinitrate: preparation, x-ray analysis, and gold-197 Moessbauer and phosphorus-31{proton} NMR spectra. Inorganic Chemistry, 21(12), 4322–4327. [Link]

-

Wiley-VCH GmbH. (n.d.). 1,3-Bis(diphenylphosphino)propane. SpectraBase. Retrieved from [Link]

-

ResearchGate. (2018). Molecular design. Synthetic route for PTh-b-PPI through Grignard metathesis (GRIM) reaction in one-pot. Retrieved from [Link]

-

Watson Noke Scientific Ltd. (2022). 1H-NMR of 1,3-Bis(diphenylphosphino)propane CAS 6737-42-4. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]

-

PubMed. (2007). The evolution of [[Ph2P(CH2)nPPh2]Pt(mu-S)2Pt[Ph2P(CH2)nPPh2]] (n=2, 3) metalloligands in protic acids: a cascade of sequential reactions. Retrieved from [Link]

-

Bahri-Laleh, N., et al. (2014). Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. Dalton Transactions, 43(40), 15143–15150. [Link]

-

Organic Syntheses. (2018). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

-

NIH. (2012). Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols. Retrieved from [Link]

-

Reddit. (2023). Recrystallization Issues. r/Chempros. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic applications. dppp=1,3‐bis(diphenylphosphino)propane. Retrieved from [Link]

-

ResearchGate. (1998). Synthesis, characterization and X-ray structure of [Pd(SO4)(dppp)]·H2O, a catalyst for the CO-ethene copolymerization [dppp=1,3-bis(diphenylphosphino)propane] | Request PDF. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (1984). Diphosphine Compounds: Part II. Synthesis and Electrochemistry of (Ph2P)2C=CH2 and cis- Ph2PCH=CHPPh2 When Chelated to M(CO)6( M=Cr, Mo, W) and CuCl2. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-dichloropropane. Retrieved from [Link]

-

YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dichloropropane. Retrieved from [Link]

Sources

- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]

- 5. Diphenylphosphine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lithium diphenylphosphide - Wikipedia [en.wikipedia.org]

- 8. 1,3-DICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. TRANS-1,3-DICHLOROPROPENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. 1,3-Bis(diphenylphosphino)propane synthesis - chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

The Pivotal Role of 1,3-Bis(diphenylphosphino)propane (dppp) in Modern Catalysis: A Technical Guide

Abstract

1,3-Bis(diphenylphosphino)propane, commonly abbreviated as dppp, stands as a cornerstone bidentate phosphine ligand in the realm of transition-metal catalysis. Its unique structural and electronic properties, particularly its natural bite angle, have rendered it indispensable in a myriad of organic transformations, most notably in palladium-catalyzed cross-coupling reactions. This in-depth technical guide provides a comprehensive overview of the core properties, structure, synthesis, and catalytic applications of dppp, with a focus on its practical implementation in research and development. Intended for researchers, scientists, and professionals in drug development and materials science, this document aims to furnish a deep understanding of dppp's function and to provide actionable protocols for its effective utilization.

Introduction: The Significance of Diphosphine Ligands

In the landscape of homogeneous catalysis, the ligand coordinated to the metal center is of paramount importance, dictating the catalyst's reactivity, selectivity, and stability. Diphosphine ligands, which possess two phosphorus donor atoms, are a critical class of ligands that form stable chelate rings with transition metals. The geometry and flexibility of the backbone connecting the two phosphine moieties significantly influence the catalytic outcomes. Among these, dppp has emerged as a versatile and widely employed ligand due to the formation of a stable six-membered chelate ring with metal centers, a feature that imparts favorable steric and electronic effects on the catalyst.[1]

Structural and Electronic Properties of dppp

The efficacy of dppp in catalysis is intrinsically linked to its distinct molecular architecture and electronic nature. A thorough understanding of these properties is crucial for predicting its behavior in catalytic systems and for the rational design of new synthetic methodologies.

Molecular Structure

Dppp is an organophosphorus compound with the chemical formula Ph₂P(CH₂)₃PPh₂.[1][2] It exists as a white crystalline solid that is soluble in many common organic solvents such as tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), and toluene, but insoluble in water.[1][2][3] While relatively stable, it is slightly air-sensitive and can degrade to the corresponding phosphine oxide over time.[2][4]

Below is a diagram illustrating the chemical structure of the dppp ligand.

Figure 1: Chemical structure of 1,3-Bis(diphenylphosphino)propane (dppp).

Key Steric and Electronic Parameters

The catalytic performance of dppp is largely governed by two key parameters: the bite angle and the cone angle.

-

Bite Angle (βn): The natural bite angle is the preferred P-M-P angle determined by the ligand backbone.[5] For dppp, this angle is approximately 91°.[1][2][6] This specific geometry allows for the formation of a stable six-membered chelate ring with a metal center, which is crucial for influencing the geometry and reactivity of the catalytic complex.[2][3]

-

Cone Angle (θ): The Tolman cone angle is a measure of the steric bulk of a phosphine ligand.[5] While the cone angle is more strictly defined for monodentate phosphines, the concept is extended to diphosphines to describe the steric environment around the metal center. The phenyl groups on the phosphorus atoms of dppp create a significant steric presence that influences substrate approach and the stability of intermediates in a catalytic cycle.

The interplay of these steric and electronic factors is critical in determining the outcome of a catalytic reaction. For instance, in palladium-catalyzed cross-coupling reactions, the bite angle of the diphosphine ligand can significantly impact the rate of reductive elimination, a key step in the catalytic cycle.[7]

Table 1: Comparison of Bite Angles for Common Diphosphine Ligands

| Ligand | Abbreviation | Bite Angle (βn) | Chelate Ring Size |

| 1,2-Bis(diphenylphosphino)ethane | dppe | ~85°[6] | 5-membered |

| 1,3-Bis(diphenylphosphino)propane | dppp | ~91° [1][2][6] | 6-membered |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~99° | 7-membered (in a metallocene) |

This table highlights how the length and nature of the backbone in diphosphine ligands directly influence their bite angles, which in turn affects their catalytic activity.

Spectroscopic Data

The characterization of dppp is routinely performed using nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data for dppp

| Nucleus | Solvent | Chemical Shift (δ) |

| ³¹P NMR | CDCl₃ | -17.4 ppm (singlet)[3] |

| ¹H NMR | CDCl₃ | 7.40 – 7.27 (m, 20H, Ar-H), 2.20 (t, 4H, P-CH₂), 1.69 – 1.53 (m, 2H, P-CH₂-CH₂)[3] |

| ¹³C NMR | CDCl₃ | 138.3 (d), 132.7 (d), 128.6, 28.4 (d)[3] |

Synthesis of dppp and its Palladium Complex

The reliable synthesis of dppp and its corresponding metal complexes is a prerequisite for its application in catalysis.

Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp)

The most common laboratory-scale synthesis of dppp involves the reaction of an alkali metal diphenylphosphide with a 1,3-dihalopropane.[3][4] A typical procedure utilizes lithium diphenylphosphide, generated in situ from diphenylphosphine and an organolithium reagent, which then undergoes a nucleophilic substitution with 1,3-dichloropropane.[3][4]

Experimental Protocol: Synthesis of dppp

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with diphenylphosphine under an inert atmosphere.

-

Deprotonation: Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to 0 °C in an ice bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, resulting in the formation of a red-orange solution of lithium diphenylphosphide.

-

Nucleophilic Substitution: After stirring for a designated period, a solution of 1,3-dichloropropane in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexanes) to afford dppp as a white crystalline solid.

Synthesis of Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) ([Pd(dppp)Cl₂])

The pre-catalyst [Pd(dppp)Cl₂] is a stable, air- and moisture-tolerant complex that is commonly used in cross-coupling reactions. It is typically prepared by the direct reaction of palladium(II) chloride with dppp.[8]

Experimental Protocol: Synthesis of [Pd(dppp)Cl₂]

-

Reaction Setup: A Schlenk flask is charged with palladium(II) chloride and dppp under an inert atmosphere.

-

Reaction: Anhydrous and degassed dichloromethane is added, and the resulting suspension is stirred at room temperature. The reaction progress is monitored by the dissolution of the starting materials and the formation of a pale-yellow solution.

-

Isolation: After complete dissolution, the solvent is partially removed under reduced pressure, and a non-polar solvent such as pentane or hexane is added to precipitate the product.

-

Purification: The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield [Pd(dppp)Cl₂] as a pale-yellow powder.

Applications in Homogeneous Catalysis

The unique properties of dppp have led to its widespread use in a variety of transition metal-catalyzed reactions. It is particularly effective in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[7]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[9] The dppp ligand has proven to be highly effective in promoting these couplings, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials.[9]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The dppp ligand plays a crucial role in each of these steps by stabilizing the palladium center and modulating its reactivity.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid using a Pd/dppp Catalyst

This protocol provides a self-validating system for the synthesis of 4-methylbiphenyl, a common biaryl compound.

-

Materials:

-

[Pd(dppp)Cl₂] (or a combination of a palladium precursor like Pd(OAc)₂ and dppp)

-

4-Bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

-

-

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add [Pd(dppp)Cl₂] (typically 1-2 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure 4-methylbiphenyl.

-

Table 3: Exemplary Suzuki-Miyaura Coupling Reactions using dppp

| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Bromobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |

| 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 92 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Cs₂CO₃ | DMF/H₂O | 80 | 4 | 98 |

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, dppp is a valuable ligand for a range of other palladium-catalyzed cross-coupling reactions, including:

-

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.

-

Negishi Coupling: The reaction of an organozinc compound with an organic halide.[7]

-

Heck Reaction: The reaction of an unsaturated halide with an alkene.[2]

-

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an aryl halide and an amine.

In each of these transformations, the dppp ligand facilitates the key steps of the catalytic cycle, leading to high yields and selectivities.

Other Catalytic Applications

The utility of dppp extends beyond cross-coupling reactions. It has been successfully employed in:

-

Copolymerization: Dppp is used as a ligand for palladium(II) catalysts in the copolymerization of carbon monoxide and ethylene to produce polyketones.[2]

-

Michael Additions: Dppp can catalyze mixed double-Michael reactions, enabling the synthesis of various heterocyclic compounds such as oxazolidines, thiazolidines, and pyrrolidines.[10]

Conclusion

1,3-Bis(diphenylphosphino)propane (dppp) is a remarkably versatile and effective bidentate phosphine ligand that has had a profound impact on the field of homogeneous catalysis. Its well-defined structure, characterized by a natural bite angle of approximately 91°, allows for the formation of stable and reactive metal complexes that are highly efficient in a wide range of catalytic transformations. From its pivotal role in palladium-catalyzed cross-coupling reactions to its application in polymerization and other organic syntheses, dppp continues to be an indispensable tool for chemists in both academic and industrial settings. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this exceptional ligand in their synthetic endeavors.

References

- Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp): A Technical Guide - Benchchem.

- 1,3-Bis(diphenylphosphino)propane dppp - Sigma-Aldrich.

- An In-Depth Technical Guide to 1,3-Bis(diphenylphosphino)propane (Dppp) - Benchchem.

- 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound - ChemicalBook.

- Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis | Accounts of Chemical Research - ACS Public

- 1,3-Bis(diphenylphosphino)propane - SpectraBase.

- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.

- (1,3-Bis(diphenylphosphino)propane)palladium(II) chloride - Sigma-Aldrich.

- Application Notes and Protocols for the Use of Dppp in Suzuki-Miyaura Coupling Reactions - Benchchem.

- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchG

- 1,3-Bis(diphenylphosphino)propane - Wikipedia.

- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.

- [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride | 59831-02-6 | Benchchem.

- 31P{ 1 H}-NMR data for the complexes.

- DICHLORO[1,3-BIS(DIPHENYLPHOSPHINO)PROPANE]PALLADIUM(II) - ChemicalBook.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - SciSpace.

- 1 Bite Angle Effects of Diphosphines in Carbonyl

- DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PMC - NIH.

- Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols - NIH.

- The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- Bite angle – Knowledge and References - Taylor & Francis.

- (1,3-Bis(diphenylphosphino)propane)palladium(II) Chloride Powder - Nanochemazone.

- Crystal and molecular structures of dichloro[bis(diphenylphosphino)methane]palladium(II), dichloro[bis(diphenylphosphino)ethane]palladium(II), and dichloro[1,3-bis(diphenylphosphino)propane]palladium(II)

- The Suzuki coupling reaction of arylbromides with phenylboronic acid - ResearchG

- Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium C

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. researchgate.net [researchgate.net]

- 8. [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride | 59831-02-6 | Benchchem [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. rose-hulman.edu [rose-hulman.edu]

A Comprehensive Technical Guide to 1,3-Bis(diphenylphosphino)propane (dppp): A Cornerstone Ligand in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1,3-Bis(diphenylphosphino)propane, a pivotal bidentate phosphine ligand in the landscape of coordination chemistry and homogeneous catalysis. While the parent compound, 1,3-bis(phosphino)propane, exists, it is the diphenyl derivative that has garnered significant attention and utility within the scientific community. This document will focus on the synthesis, properties, and extensive applications of 1,3-Bis(diphenylphosphino)propane, commonly abbreviated as dppp, equipping researchers with the foundational knowledge to effectively harness its catalytic potential.

Compound Identification and Nomenclature

Clarity in chemical nomenclature is paramount. While the term "this compound" refers to the parent hydride, the ligand of overwhelming industrial and academic importance is 1,3-Bis(diphenylphosphino)propane. This guide will focus on the latter, with identifiers for both compounds provided for comprehensive understanding.

1.1. 1,3-Bis(diphenylphosphino)propane (dppp)

This is the primary subject of this guide, a widely used bidentate ligand in transition metal-catalyzed reactions.

| Identifier | Value |

| CAS Number | 6737-42-4[1][2][3] |

| IUPAC Name | (Propane-1,3-diyl)bis(diphenylphosphane)[3] |

| Molecular Formula | C₂₇H₂₆P₂[2][3] |

| Molecular Weight | 412.44 g/mol [1] |

| Common Synonyms | dppp, Trimethylenebis(diphenylphosphine)[4] |

| InChI Key | LVEYOSJUKRVCCF-UHFFFAOYSA-N[5] |

| EC Number | 229-791-2[6] |

1.2. This compound

This is the parent compound, with significantly less documented use compared to its diphenyl derivative.

| Identifier | Value |

| CAS Number | 3619-91-8[7][8] |

| Molecular Formula | C₃H₁₀P₂ |

| Molecular Weight | 108.06 g/mol [7] |

| InChI Key | PKYIOXGHYZJCRH-UHFFFAOYSA-N[7][8] |

Physicochemical and Spectroscopic Properties

1,3-Bis(diphenylphosphino)propane is a white, crystalline solid at room temperature, soluble in many common organic solvents.[3][8] It is, however, known to be slightly air-sensitive, with the potential for oxidation to its corresponding phosphine oxide.[3]

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 63-65 °C | [1][9] |

| Solubility | Soluble in organic solvents, insoluble in water. | [9][10] |

| Natural Bite Angle | 91° | [3][10] |

Synthesis and Handling

The synthesis of dppp is well-established, with the most common method involving the reaction of an alkali metal diphenylphosphide with a 1,3-dihalopropane.

Synthetic Pathway

A prevalent laboratory-scale synthesis involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane.[3]

An alternative, more controllable, and often more cost-effective route involves a metal-halogen exchange followed by metathesis.[3]

Handling and Storage

Due to its air sensitivity, dppp should be handled under an inert atmosphere (e.g., argon or nitrogen).[10] It is recommended to store the compound in a cool, dry place in a tightly sealed container to prevent oxidation.[10]

The Role of dppp in Homogeneous Catalysis

The utility of dppp in homogeneous catalysis stems from its ability to act as a bidentate chelating ligand, forming a stable six-membered ring with a central metal atom.[7] This chelation enhances the stability of the resulting metal complex and influences the steric and electronic environment of the metal center, thereby dictating the catalytic activity and selectivity.[11]

Key Applications in Cross-Coupling Reactions

Dppp is a versatile ligand for a multitude of palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the preparation of many pharmaceutical compounds.

-

Kumada Coupling: Dppp is used as a ligand for nickel catalysts in the cross-coupling of Grignard reagents with aryl and vinyl halides.[3][9]

-

Heck Reaction: In palladium-catalyzed arylations, dppp can be employed to control regioselectivity.[3][9]

-

Suzuki Coupling: Dppp is an effective ligand in the palladium-catalyzed cross-coupling of organoboron compounds with halides.[6][9]

-

Negishi Coupling: It serves as a catalyst for the coupling of organozinc compounds with halides.[6][9]

-

Sonogashira Coupling: Dppp is also utilized in the palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides.[6][9]

Carbonylation Reactions

Dppp is a ligand of choice for palladium(II) catalysts used in the co-polymerization of carbon monoxide and ethylene to produce polyketones.[3][9]

Safety and Hazard Information

1,3-Bis(diphenylphosphino)propane is classified as a hazardous substance and requires careful handling.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements: Avoid breathing dust (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields, and gloves when handling this compound.[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling 1,3-Bis(diphenylphosphino)propane.

Conclusion

1,3-Bis(diphenylphosphino)propane has established itself as an indispensable tool in the arsenal of the synthetic chemist. Its unique combination of a flexible backbone and electron-rich phosphine donors allows for the formation of stable and highly active transition metal catalysts. A thorough understanding of its properties, synthesis, and catalytic applications, as outlined in this guide, is crucial for researchers and professionals aiming to develop innovative synthetic methodologies in the pharmaceutical and chemical industries.

References

-

1,3-Bis(diphenylphosphino)propane [Dppp]. Common Organic Chemistry. [Link]

-

1,3-Bis(diphenylphosphino)propane. Wikipedia. [Link]

-

1,3-Bis(diphenylphosphino)propane | C27H26P2 | CID 81219. PubChem. [Link]

-

1,3-Bis(diphenylphosphino) propane, 97%. Otto Chemie Pvt. Ltd. [Link]

-

Understanding the Properties and Applications of 1,3-Bis(diphenylphosphino)propane (DPPP) in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1,3-Bis(diphenylphosphino)propane | DPPP | C27H26P2. Ereztech. [Link]

Sources

- 1. strem.com [strem.com]

- 2. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]

- 3. 1,3-Bis(diphenylphosphino)propane | C27H26P2 | CID 81219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Bis(diphenylphosphino)propane [Dppp] [commonorganicchemistry.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. A12931.06 [thermofisher.com]

- 7. This compound | 3619-91-8 | Benchchem [benchchem.com]

- 8. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 9. 1,3-Bis(diphenylphosphino)propane synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1,3-Bis(diphenylphosphino)propane | 6737-42-4 [chemicalbook.com]

An In-depth Technical Guide on 1,3-Bis(diphenylphosphino)propane (dppp)

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the organophosphorus compound 1,3-bis(diphenylphosphino)propane, commonly known as dppp. It details the compound's core characteristics, synthesis, and extensive applications as a bidentate phosphine ligand in coordination chemistry and catalysis. This document serves as a crucial resource, offering in-depth, field-proven insights and methodologies for laboratory and industrial applications.

Introduction: The Pivotal Role of dppp in Modern Chemistry

1,3-Bis(diphenylphosphino)propane (dppp) is an organophosphorus compound with the formula Ph₂P(CH₂)₃PPh₂.[1] It is a foundational component in the fields of organometallic chemistry and homogeneous catalysis.[2] The compound's efficacy is derived from its unique molecular structure, featuring a flexible three-carbon chain connecting two diphenylphosphino groups. This configuration enables it to function as a bidentate ligand, capable of forming stable six-membered chelate rings with metal centers.[1][2] The resultant metal-dppp complexes possess distinct electronic and steric properties that are advantageous for a variety of chemical transformations. This guide will explore the fundamental properties of dppp and its applications in synthetic chemistry.

Core Characteristics of dppp

A thorough understanding of the physical and chemical properties of dppp is crucial for its effective use in research and development.

Physical Properties

Dppp is a white crystalline solid that is soluble in organic solvents and insoluble in water.[1][2][3] While it is relatively stable in air, it can degrade upon prolonged exposure to the corresponding phosphine oxide.[1][2][4]

| Property | Value |

| Chemical Formula | C₂₇H₂₆P₂[5][6] |

| Molar Mass | 412.44 g/mol [5][7] |

| Appearance | White solid[5][7] |

| Melting Point | 63-65 °C[3][5][7] |

| Solubility | Soluble in organic solvents, insoluble in water.[1][2][5] |

Structural and Electronic Properties

The functionality of dppp is primarily due to its nature as a bidentate ligand. The propane backbone allows the two phosphorus atoms to coordinate with a metal center, forming a stable chelate ring.[2] This chelation enhances the stability of the metal complex.

A key characteristic of dppp is its "natural bite angle" of 91°, which is the P-Metal-P bond angle.[1][2][5] This angle is optimal for many catalytic processes. The electron-donating phenyl groups on the phosphorus atoms influence the electronic environment of the metal center, which is critical for catalytic steps like oxidative addition and reductive elimination.

Synthesis of dppp

The synthesis of dppp is commonly achieved through the reaction of an alkali metal diphenylphosphide with 1,3-dichloropropane.[1][2]

Experimental Protocol: Synthesis of dppp

Reaction: 2 Ph₂PLi + Cl(CH₂)₃Cl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl[1][5]

Materials:

-

Lithium diphenylphosphide (LiPPh₂)

-

1,3-Dichloropropane (Cl(CH₂)₃Cl)

-

Anhydrous organic solvent (e.g., THF)

Procedure:

-

Preparation of Lithium Diphenylphosphide: Lithium diphenylphosphide is typically prepared in situ by reacting chlorodiphenylphosphine with lithium metal or by deprotonating diphenylphosphine with a strong base like n-butyllithium.

-

Reaction: A solution of 1,3-dichloropropane in an anhydrous solvent is added slowly to a solution of lithium diphenylphosphide under an inert atmosphere at a controlled temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched with water. The organic layer is separated, dried, and the solvent is evaporated. The crude dppp is then purified by recrystallization.

Diagram: Synthesis of dppp

Caption: Synthesis of dppp from lithium diphenylphosphide and 1,3-dichloropropane.

Coordination Chemistry and Catalytic Applications

Dppp's primary utility is in its role as a ligand in transition metal catalysis, where it is used to create highly effective catalysts for a range of organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Dppp is a prominent ligand in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings.[3][8][9] In these reactions, the dppp ligand stabilizes the palladium catalyst and facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.[8] For instance, it is used with palladium(II) catalysts for the copolymerization of carbon monoxide and ethylene to produce polyketones.[1][2][3]

Nickel-Catalyzed Reactions

The complex dichloro(1,3-bis(diphenylphosphino)propane)nickel, formed from dppp and nickel(II) chloride, is a catalyst for Kumada coupling reactions.[1][2][3] This demonstrates dppp's versatility with different transition metals.

Other Catalytic Applications

The applications of dppp extend to:

-

Asymmetric Hydrogenation: In combination with a chiral co-ligand and a ruthenium precursor, dppp can form catalyst systems for asymmetric hydrogenation.[10]

-

Mixed Double-Michael Reactions: Dppp has been used as a catalyst in the synthesis of various heterocyclic compounds like oxazolidines, thiazolidines, and pyrrolidines.[11]

Diagram: Catalytic Cycle of a Cross-Coupling Reaction

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Handling and Storage

Dppp is slightly air-sensitive and can oxidize over time.[1][2] Therefore, it should be stored in a cool, dry place under an inert atmosphere, in a tightly closed container, to maintain its integrity.[2][4]

Conclusion

1,3-Bis(diphenylphosphino)propane (dppp) is a highly versatile and widely used bidentate phosphine ligand in synthetic chemistry. Its unique structural and electronic properties make it an invaluable tool in the development of efficient catalysts for a broad spectrum of chemical transformations. A comprehensive understanding of its characteristics and applications is essential for its effective use in both academic research and industrial drug development.

References

-

Wikipedia. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). 1,3-Bis(diphenylphosphino)propane [Dppp]. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 1,3-Bis(diphenylphosphino) propane, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 1,3-Bis(diphenylphosphino)propane (DPPP) in Chemical Research. Retrieved from [Link]

-

Ereztech. (n.d.). 1,3-Bis(diphenylphosphino)propane | DPPP | C27H26P2. Retrieved from [Link]

-

ResearchGate. (2010). [NiCl2(dppp)]-Catalyzed Cross-Coupling of Aryl Halides with Dialkyl Phosphite, Diphenylphosphine Oxide, and Diphenylphosphine. Retrieved from [Link]

-

Sci-Hub. (n.d.). Preparation of cis-Mo(CO)2(Ph2P(CH2)nPPh2)2 (n = 1, 2, 3) from cis-dicarbonylbis(norbornadiene)molybdenum and crystal structure of [cis-Mo(CO)2(Ph2P(CH2)3PPh2)2]. Retrieved from [Link]

- ACS Publications. (2015). Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize.

- National Institutes of Health. (2013). Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols. Molecules, 18(10), 12185-12198.

- PubMed. (2008). The evolution of [[Ph2P(CH2)nPPh2]Pt(mu-S)2Pt[Ph2P(CH2)nPPh2]] (n=2, 3) metalloligands in protic acids: a cascade of sequential reactions. Dalton Transactions, (28), 3695-3704.

- Journal of the Chemical Society, Dalton Transactions. (1987). Stereochemistry of mixed thiolate and ditertiary phosphine cobalt(II) complexes. Crystal structures of [Co{Ph2P(CH2)3PPh2}(SPh)2] and [Co{Ph2PCH2CH2P(Ph)CH2CH2PPh2}(SPh)2]. (11), 2589-2594.

-

ResearchGate. (2021). Reaction of Ph2P(CH2) PPh2 (n= 1, 3, 5) with elemental tellurium and comparison with members of even-numbered series. Retrieved from [Link]

-

ResearchGate. (2006). Successful oxidation of Ph2P(CH2)nPPh2 (n = 2, 4, 6) by tellurium leading to Ph2P(Te)(CH2)nP(Te)Ph2. Retrieved from [Link]

Sources

- 1. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]

- 2. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]

- 3. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,3-Bis(diphenylphosphino)propane | C27H26P2 | CID 81219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Bis(diphenylphosphino)propane [Dppp] [commonorganicchemistry.com]

- 8. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1,3-Bis(diphenylphosphino)propane | 6737-42-4 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Natural Bite Angle of 1,3-Bis(diphenylphosphino)propane (dppp) in Coordination Chemistry and Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The steric and electronic properties of ligands are fundamental to the behavior of metal complexes, dictating their geometry, stability, and catalytic activity. Among the vast library of phosphine ligands, 1,3-bis(diphenylphosphino)propane (dppp) has emerged as a cornerstone in coordination chemistry and homogeneous catalysis. A critical, yet often nuanced, parameter governing its utility is the natural bite angle. This in-depth technical guide provides a comprehensive exploration of the natural bite angle of the dppp ligand, from its theoretical underpinnings and methods of determination to its profound impact on the mechanisms and outcomes of a range of catalytic reactions. This document serves as a detailed resource for researchers and professionals seeking to leverage the unique properties of dppp in catalyst design and synthetic methodology development.

Introduction: The Concept of the Ligand Bite Angle

In the realm of coordination chemistry, the bite angle (β) is a geometric parameter that describes the P-M-P angle formed by a bidentate phosphine ligand when coordinated to a metal center (M). While the observed bite angle in a crystal structure is influenced by the metal's preferred coordination geometry and the steric and electronic demands of other ligands, the natural bite angle (βn) is an intrinsic property of the diphosphine ligand itself. It represents the preferred P-M-P angle dictated solely by the conformational flexibility of the ligand's backbone, independent of the metal center.[1][2] This parameter has proven to be a powerful predictor of catalytic performance, influencing reaction rates, regioselectivity, and enantioselectivity.[3]

1,3-Bis(diphenylphosphino)propane (dppp) is a chelating diphosphine with two diphenylphosphino groups linked by a flexible three-carbon propane backbone. This structure imparts a natural bite angle of approximately 91°, a value that is crucial to its widespread success in catalysis.[2] This guide will delve into the methodologies for determining this value and explore its consequences in several key catalytic transformations.

Determination of the Natural Bite Angle of dppp

The natural bite angle of dppp can be determined through both computational and experimental methods. Each approach provides valuable insights into the ligand's conformational preferences.

Computational Determination: Molecular Mechanics

Molecular mechanics is a powerful computational tool for estimating the natural bite angle of a diphosphine ligand without the need for synthesizing and crystallizing a metal complex.[2] The general approach involves calculating the strain energy of the ligand as a function of the P-M-P angle.

-

Ligand Construction: Build a digital 3D model of the dppp ligand using a molecular modeling software package.

-

Dummy Atom Placement: Introduce a dummy atom (e.g., a generic metal atom) to which the two phosphorus atoms will be coordinated. The M-P bond lengths are typically constrained to a standard value (e.g., 2.3 Å for palladium).[2]

-

Force Field Selection: Employ a suitable force field, such as a modified AMBER force field, which has been shown to be effective for this purpose.[4]

-

Energy Minimization: Perform a series of constrained energy minimizations. In each calculation, the P-M-P angle is fixed at a specific value, and the rest of the molecule's geometry is allowed to relax to its lowest energy conformation.

-

Potential Energy Surface Generation: Plot the calculated strain energy as a function of the constrained P-M-P angle. The angle corresponding to the minimum energy on this potential energy surface is the natural bite angle (βn).

-

Flexibility Range Determination: The flexibility of the ligand can be estimated from the potential energy well. A common practice is to define the flexibility range as the range of bite angles that are within a certain energy threshold (e.g., 3 kcal/mol) of the minimum energy.

Experimental Determination: X-ray Crystallography

X-ray crystallography provides the most direct experimental measurement of the bite angle of a ligand within a metal complex. While this is not the "natural" bite angle in its purest sense, analysis of a range of complexes can provide a good approximation of the ligand's preferred geometry.[5]

-

Synthesis of the Complex: Synthesize a metal complex of dppp. For example, a palladium(II) complex can be prepared by reacting a palladium precursor like PdCl₂(MeCN)₂ with an equimolar amount of dppp in a suitable solvent.

-

Crystallization: Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector.[6]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the positions of the atoms within the crystal lattice. The structure is then refined to obtain the final atomic coordinates, from which the P-M-P bite angle can be accurately measured.[7]

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The regioselectivity of the reaction can be influenced by the choice of phosphine ligand. While monodentate phosphine ligands can lead to both neutral and cationic catalytic cycles, bidentate ligands like dppp primarily favor a cationic pathway. [8]However, the bite angle can play a role, with larger bite angles potentially allowing for a neutral mechanism to become accessible. [9]The regioselectivity in the Heck reaction is often governed by steric factors in the neutral pathway and electronic factors in the cationic pathway. The specific bite angle and steric profile of the dppp ligand can therefore be used to tune the outcome of the reaction.

Asymmetric Catalysis

While dppp itself is an achiral ligand, it can be a crucial component of highly effective chiral catalyst systems. In these systems, dppp is often used in combination with a chiral ligand, such as a chiral diamine, and a metal precursor. The dppp ligand helps to create a well-defined and rigid coordination sphere around the metal center, which allows for the efficient transfer of chirality from the chiral co-ligand to the substrate. For example, Ru-dppp systems in combination with chiral diamines have been successfully employed in the asymmetric hydrogenation of ketones to produce chiral alcohols with moderate to good enantioselectivity.

Quantitative Comparison of dppp with Other Diphosphine Ligands

To fully appreciate the unique properties of dppp, it is useful to compare its natural bite angle and performance in catalysis to other common diphosphine ligands.

| Ligand | Abbreviation | Backbone | Natural Bite Angle (βn) | Typical Catalytic Applications |

| 1,2-Bis(diphenylphosphino)ethane | dppe | -(CH₂)₂- | ~85° | Cross-coupling, Hydrogenation |

| 1,3-Bis(diphenylphosphino)propane | dppp | -(CH₂)₃- | ~91° | Cross-coupling, Hydroformylation |

| 1,4-Bis(diphenylphosphino)butane | dppb | -(CH₂)₄- | ~94° | Hydroformylation, Cross-coupling |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Ferrocene | ~99° | Cross-coupling (Suzuki, Buchwald-Hartwig) |

| Xantphos | Xanthene | ~108° | Hydroformylation, Cross-coupling |

Note: The natural bite angles are approximate values and can vary slightly depending on the computational method used.

This table highlights that dppp possesses an intermediate bite angle compared to ligands with shorter (dppe) or more rigid and wider backbones (dppf, Xantphos). This "Goldilocks" characteristic is a key reason for its versatility and effectiveness across a broad spectrum of catalytic reactions.

Conclusion

The natural bite angle of 1,3-bis(diphenylphosphino)propane is a fundamental parameter that profoundly influences its coordination chemistry and catalytic applications. With a value of approximately 91°, dppp is ideally suited to form stable and reactive complexes with a variety of transition metals. This guide has provided a comprehensive overview of the methods used to determine this critical parameter and has explored its significant impact on the mechanisms and outcomes of important catalytic reactions, including Suzuki-Miyaura and Heck couplings, as well as asymmetric transformations. A thorough understanding of the principles outlined herein will empower researchers and drug development professionals to make more informed decisions in the design of novel catalysts and the optimization of synthetic routes, ultimately accelerating innovation in the chemical sciences.

References

-

Birkholz, M.-N.; Freixa, Z.; van Leeuwen, P. W. N. M. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chem. Soc. Rev.2009 , 38 (4), 1099–1118. [Link]

-

van Leeuwen, P. W. N. M.; Kamer, P. C. J.; Reek, J. N. H.; Dierkes, P. Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chem. Rev.2000 , 100 (8), 2741–2769. [Link]

-

Lillo, V.; Fosci, A.; Asensio, G.; Medio-Simón, M. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ChemistryOpen2021 , 10 (9), 875–885. [Link]

-

Casey, C. P.; Whiteker, G. T. The Natural Bite Angle of Chelating Diphosphines. Isr. J. Chem.1990 , 30 (4), 299-304. [Link]

-

van Haaren, R. J.; Goubitz, K.; Fraanje, J.; van Strijdonck, G. P. F.; Oevering, H.; Coussens, B.; Reek, J. N. H.; Kamer, P. C. J.; van Leeuwen, P. W. N. M. An X-ray Study of the Effect of the Bite Angle of Chelating Ligands on the Geometry of Palladium(allyl) Complexes: Implications for the Regioselectivity in the Allylic Alkylation. Inorg. Chem.2001 , 40 (14), 3363–3372. [Link]

-

van Leeuwen, P. W. N. M.; van der Veen, L. A.; Kamer, P. C. J. The bite angle makes the catalyst. Pure Appl. Chem.1999 , 71 (8), 1443-1452. [Link]

-

Newman-Stonebraker, H. H.; Tcyrulnikov, S.; Sigman, M. S.; Doyle, A. G. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. J. Am. Chem. Soc.2021 , 143 (33), 13256–13265. [Link]

-

Casey, C. P.; Whiteker, G. T.; Campana, C. F.; Ramage, D. R. The Natural Bite Angle of Chelating Diphosphines. [Link]

-

Birkholz, M.-N.; Freixa, Z.; van Leeuwen, P. W. N. M. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chem. Soc. Rev.2009 , 38 (4), 1099-1118. [Link]

-

Newman-Stonebraker, H. H.; Tcyrulnikov, S.; Sigman, M. S.; Doyle, A. G. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. J. Am. Chem. Soc.2021 , 143 (33), 13256–13265. [Link]

-

Gessner Group. Phosphine ligands and catalysis. [Link]

-

Casey, C. P.; Whiteker, G. T. The Natural Bite Angle of Chelating Diphosphines. ACS Symposium Series1992 , 486, 334-343. [Link]

-

van Leeuwen, P. W. N. M.; Kamer, P. C. J.; Reek, J. N. H. The bite angle makes the catalyst. Pure and Applied Chemistry1999 , 71 (8), 1443-1452. [Link]

-

Amatore, C.; Jutand, A. Mechanistic Aspects of Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions. Acc. Chem. Res.2000 , 33 (5), 314–321. [Link]

-

Taylor & Francis. Diphosphine ligand – Knowledge and References. [Link]

-

van Strijdonck, G. P. F.; Boele, M. D. K.; Kamer, P. C. J.; de Vries, J. G.; van Leeuwen, P. W. N. M. Origin of the Bite Angle Effect on Rhodium Diphosphine Catalyzed Hydroformylation. Organometallics1999 , 18 (16), 3000-3011. [Link]

-

Wlodawer, A.; Dauter, Z.; Shabalin, I. G.; Minor, W. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS J.2017 , 284 (18), 2948-2962. [Link]

-

Zhang, Y.; Wang, Y.; Zhang, J. Harnessing Dpp-Imine as a Powerful Achiral Cocatalyst to Dramatically Increase the Efficiency and Stereoselectivity in a Magnesium-Mediated Oxa-Michael Reaction. Org. Lett.2023 , 25 (11), 1865–1870. [Link]

-

ResearchGate. Synthesis of palladium and platinum donor complexes and study of their participation in self-assembly reactions. X-ray crystal structure of [Pt(C6H4C„CC5H4N)2(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane). [Link]

-

ResearchGate. (PDF) Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesium-Catalyzed Epoxidation and Thia-Michael Addition. [Link]

-

Wikipedia. Bite angle. [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

ResearchGate. (PDF) Synthesis, structural study and X-ray structure determination of transition metal complexes of 4-phenyl-1-(1-(pyridin-2-yl) ethylidene)thiosemicarbazide. [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. Holistic prediction of enantioselectivity in asymmetric catalysis. [Link]

-

Parkin, G. X-Ray Crystallography of Chemical Compounds. Encyclopedia of Inorganic and Bioinorganic Chemistry2011 . [Link]

-

MDPI. Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. [Link]

-

MDPI. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. [Link]

-

RSC Publishing. Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation. [Link]

-

ResearchGate. Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. [Link]

-

RSC Publishing. Insights into the ligand effects of rhodium catalysts toward reductive carbonylation of methanol to ethanol. [Link]

-

ResearchGate. (PDF) Synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands: X-ray crystal structures of platinum(II) complexes and use of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. [Link]

-

RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

-

DOI. Asymmetric activation of tropos species in the achievement of chiral inducers for enantioselective catalysis. [Link]

-

ResearchGate. P,N Ligands in Asymmetric Catalysis. [Link]

-

ResearchGate. The Development of Bidentate P,N Ligands for Asymmetric Catalysis. [Link]

-

PubMed Central. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. [Link]

-

ACS Publications. Enhanced Catalytic Activity of Nickel Complexes of an Adaptive Diphosphine–Benzophenone Ligand in Alkyne Cyclotrimerization. [Link]

-

PubMed Central. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

MDPI. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. [Link]

-

ResearchGate. Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction. [Link]

-

The World of Materials. Structure Determination by X-ray Crystallography. [Link]

-

JOCPR. X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). [Link]

-

A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

Sources

- 1. Bite angle - Wikipedia [en.wikipedia.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. researchgate.net [researchgate.net]

- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Harnessing Dpp-Imine as a Powerful Achiral Cocatalyst to Dramatically Increase the Efficiency and Stereoselectivity in a Magnesium-Mediated Oxa-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to the Solubility and Stability of 1,3-Bis(diphenylphosphino)propane (dppp) for Researchers

Abstract

1,3-Bis(diphenylphosphino)propane (dppp) is a cornerstone bidentate phosphine ligand in the fields of catalysis and coordination chemistry. Its efficacy in critical synthetic transformations, such as cross-coupling and carbonylation reactions, is profoundly dependent on its solubility and stability.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile and degradation pathways of dppp. We will delve into the causal factors governing its behavior in various organic solvents, present detailed protocols for its handling and storage to preserve integrity, and offer troubleshooting insights. The aim is to equip scientists with the necessary knowledge to ensure experimental reproducibility and success.

Solubility Profile: Dissolving dppp for Optimal Reactivity

The ability to create a homogeneous reaction mixture is fundamental to any chemical process. Understanding the solubility of dppp is the first step toward leveraging its full catalytic potential.

Qualitative and Quantitative Solubility

Dppp is a white to off-white crystalline solid that is generally soluble in many common organic solvents but insoluble in water.[1][2][3][4] Its solubility is primarily dictated by the principle of "like dissolves like," where its large, nonpolar phenyl groups favor interaction with similar solvent molecules.

While exhaustive quantitative data is not always readily available in the literature, a qualitative understanding is well-established.[2] The following table summarizes the solubility behavior of dppp in a range of laboratory solvents.

Table 1: Qualitative Solubility of 1,3-Bis(diphenylphosphino)propane (dppp)

| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale for Performance |

|---|---|---|---|

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the phenyl groups. |

| Aromatic | Toluene, Benzene | High | Strong π-π stacking interactions between the solvent and the ligand's phenyl rings.[2] |

| Ethereal | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | The ether oxygen provides some polarity, but the hydrocarbon backbone effectively solvates the ligand. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents possess sufficient polarity to dissolve dppp effectively.[1][2] |

| Aliphatic | Hexanes, Heptane | Low | The nonpolar, aliphatic nature of these solvents does not adequately interact with the aromatic phosphine ligand. |

| Protic | Methanol, Ethanol | Low to Insoluble | The hydrogen-bonding network of protic solvents does not favorably interact with the nonpolar dppp molecule. |

| Aqueous | Water | Insoluble | The high polarity and hydrogen-bonding network of water make it a poor solvent for the nonpolar dppp.[3][4] |

Protocol for Preparing a dppp Solution

The key to preparing a stable dppp solution is the rigorous exclusion of atmospheric oxygen.

Methodology:

-

Solvent Degassing: Prior to use, the chosen solvent (e.g., Toluene or THF) must be thoroughly degassed to remove dissolved oxygen. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes or by using several freeze-pump-thaw cycles.

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.

-

Weighing: Weigh the required amount of solid dppp in a tared flask or vial inside the glovebox. If using a Schlenk line, weigh it quickly in air and immediately place the flask under vacuum, followed by backfilling with inert gas (repeat 3 times).

-

Dissolution: Add the degassed solvent to the flask containing the solid dppp via a cannula or syringe.

-

Agitation: Gently swirl or stir the mixture at room temperature. A properly prepared solution should be clear and colorless. Any observed yellowing may be an early indicator of oxidation.

Stability and Degradation: Preserving the Integrity of dppp

Phosphine ligands are susceptible to degradation, which can deactivate metal centers and compromise catalytic activity.[5] For dppp, the primary antagonist is atmospheric oxygen.

Solid-State Stability

As a solid, dppp is a white to off-white crystalline powder.[1][2] It is considered slightly air-sensitive and can slowly oxidize over time upon exposure to air, forming the corresponding phosphine oxides.[2][3][6] For long-term storage, it is imperative to keep dppp in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and in a cool, dry place.[3] Many suppliers recommend storage at temperatures between 8 to 25°C.[7]

Solution-State Stability and Degradation Pathway

The stability of dppp diminishes significantly when in solution. The dissolved oxygen in non-degassed solvents readily attacks the electron-rich phosphorus(III) centers.

-

Mechanism of Oxidation: The primary degradation pathway is the oxidation of the P(III) centers to P(V) species. This occurs in a stepwise manner, first forming the monophosphine oxide (dpppO) and subsequently the diphosphine oxide (dpppO2). This oxidation is often the main cause of catalyst deactivation.[8]

The diagram below illustrates this critical degradation pathway.

Thermal and Chemical Stability

-

Thermal Decomposition: While dppp is stable under normal conditions, thermal decomposition can occur at elevated temperatures, leading to the release of irritating vapors and oxides of phosphorus.[9][10] It is crucial to avoid excessive heat during reactions and storage.[10]

-

Chemical Incompatibility: Dppp should not be stored or used with strong oxidizing agents, as they will rapidly accelerate its degradation to the phosphine oxide.[9][10]

Recommended Handling and Storage Protocols

Adherence to strict, self-validating protocols is essential for maintaining the quality and reactivity of dppp.

Experimental Workflow for Handling Solid dppp

The following workflow ensures that solid dppp is handled with minimal exposure to atmospheric contaminants.

Protocol Steps:

-

Preparation: Ensure the glovebox or Schlenk line is purged and maintaining a positive pressure of inert gas.

-

Transfer: Move the sealed container of dppp from its storage location into the inert atmosphere chamber.

-

Equilibration: Allow the container to equilibrate to the atmosphere inside the glovebox before opening.

-

Dispensing: Open the container and weigh the desired quantity of dppp directly into the reaction vessel.

-

Sealing: Securely seal the primary dppp container before removing it from the inert atmosphere. The reaction vessel should also be sealed (e.g., with a septum) before being removed.

-

Storage: Return the stock container of dppp to its designated cool, dry, and dark storage location.[3]

Conclusion

The successful application of 1,3-bis(diphenylphosphino)propane in research and development hinges on a meticulous approach to its handling, rooted in a firm understanding of its solubility and stability. The primary threats to its integrity are oxygen and, to a lesser extent, heat and incompatible reagents. By employing rigorous inert atmosphere techniques for all manipulations and storing the compound under appropriate conditions, researchers can ensure the reliability of their dppp-mediated reactions. The protocols and data presented in this guide serve as a foundational resource for mitigating degradation, ensuring experimental reproducibility, and ultimately, achieving successful synthetic outcomes.

References

- Benchchem Technical Support Center. (n.d.). Preventing Phosphine Ligand Decomposition in Catalysis. Benchchem.

- Interactive Learning Paradigms, Incorporated. (n.d.). Phosphine Complexes. Organometallic HyperTextBook.

- Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines.

- Wikipedia. (n.d.). Diphenylphosphine.

- BenchChem Technical Support Team. (2025, November). An In-depth Technical Guide to the Solubility of 1,3-Bis(diphenylphosphino)propane (dppp) in Organic Solvents. Benchchem.

- ChemicalBook. (2019, November 11). 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound.

- Benchchem. (n.d.). An In-depth Technical Guide to the Air Sensitivity and Stability of 1,3-Bis(diphenylphosphino)propane (dppp).

- Wikipedia. (n.d.). 1,3-Bis(diphenylphosphino)propane.

- Fisher Scientific. (2015, February 16). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2015, February 16). SAFETY DATA SHEET.